![molecular formula C9H8N2O B064361 1-(1H-苯并[d]咪唑-4-基)乙酮 CAS No. 159724-51-3](/img/structure/B64361.png)
1-(1H-苯并[d]咪唑-4-基)乙酮
概述
描述
1-(1H-Benzo[d]imidazol-4-yl)ethanone is a heterocyclic compound featuring a benzimidazole core structure Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
1-(1H-Benzo[d]imidazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用机制
Target of Action
1-(1H-Benzo[d]imidazol-4-yl)ethanone is a derivative of imidazole, a heterocyclic compound that has been widely studied for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives have been reported to influence various biochemical pathways, leading to their diverse biological activities
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of heterocyclic compounds like imidazole derivatives
生化分析
Biochemical Properties
1-(1H-Benzo[d]imidazol-4-yl)ethanone, like other benzimidazoles, has a broad range of chemical and biological properties . The derivatives of benzimidazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Benzimidazole derivatives have been shown to have potential antitumor activity against different cell lines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-4-yl)ethanone typically involves the condensation of o-phenylenediamine with acetic acid or its derivatives. The reaction is often carried out under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction yields the desired benzimidazole derivative through cyclization and subsequent acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
化学反应分析
Types of Reactions: 1-(1H-Benzo[d]imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzimidazole-4-carboxylic acid derivatives.
Reduction: 1-(1H-Benzo[d]imidazol-4-yl)ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
相似化合物的比较
Benzimidazole: The parent compound with a wide range of biological activities.
2-(1H-Benzo[d]imidazol-2-yl)ethanone: A similar compound with different substitution patterns.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Another derivative with potential therapeutic applications.
Uniqueness: 1-(1H-Benzo[d]imidazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
1-(1H-benzimidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-8-9(7)11-5-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFHRRBDCBYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598718 | |
| Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159724-51-3 | |
| Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
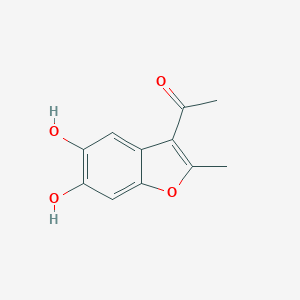

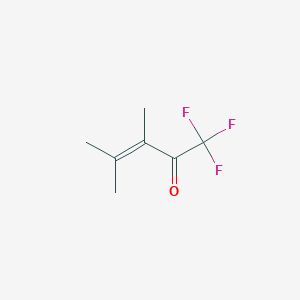
![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)](/img/structure/B64291.png)

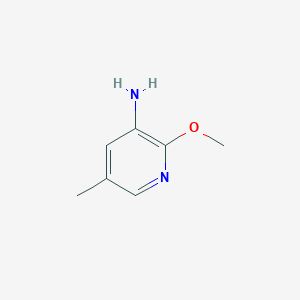

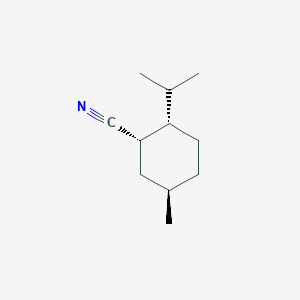
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
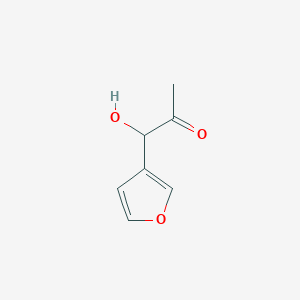
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

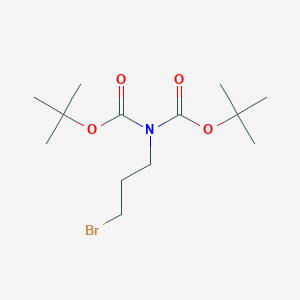
![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
